tert-Butyl azepan-3-ylcarbamate dihydrochloride

Description

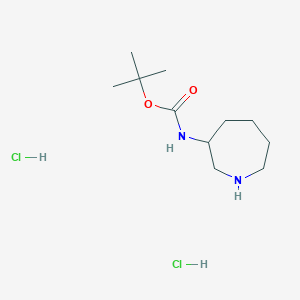

tert-Butyl azepan-3-ylcarbamate dihydrochloride (CAS: 2411591-22-3) is a hydrochloride salt derivative of a carbamate-functionalized azepane ring system. Its molecular formula is C₁₁H₂₃ClN₂O₂, with a molecular weight of 250.77 g/mol . This compound is typically stored under inert atmospheric conditions at room temperature to maintain stability. Key hazards include skin/eye irritation (H315, H319), respiratory tract irritation (H335), and acute toxicity upon ingestion (H302) .

Properties

Molecular Formula |

C11H24Cl2N2O2 |

|---|---|

Molecular Weight |

287.22 g/mol |

IUPAC Name |

tert-butyl N-(azepan-3-yl)carbamate;dihydrochloride |

InChI |

InChI=1S/C11H22N2O2.2ClH/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;;/h9,12H,4-8H2,1-3H3,(H,13,14);2*1H |

InChI Key |

OMDZGGVLOXVVBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Protection of the Amino Group on Azepane

- The amino group of azepane is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

- This is commonly achieved by reacting azepane with tert-butyl chloroformate in the presence of a base such as triethylamine.

- The reaction is typically carried out in an aprotic solvent like ethyl acetate under cooling conditions (0–5 °C) to control reactivity and avoid hydrolysis.

Formation of tert-Butyl azepan-3-ylcarbamate

- The Boc-protected azepane intermediate reacts with tert-butyl chloroformate, often facilitated by a base (triethylamine or N-methylmorpholine).

- The reaction is conducted under anhydrous conditions in solvents such as ethyl acetate.

- Dropwise addition of reagents with stirring and temperature control (0 to 15 °C) ensures high selectivity and yield.

- After completion, the reaction mixture is worked up by extraction, washing with dilute acid and brine, followed by solvent evaporation and crystallization to isolate the carbamate product.

Conversion to Dihydrochloride Salt

- The free carbamate is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This salt formation improves the compound’s solubility and stability, making it suitable for storage and further synthetic applications.

- The hydrochloride salt is typically isolated by filtration or crystallization and dried under vacuum.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Azepane + tert-butyl chloroformate + base (TEA) in ethyl acetate, 0–5 °C | Boc-protected azepane intermediate |

| 2 | Boc-protected azepane + tert-butyl chloroformate + base, 0–15 °C, anhydrous ethyl acetate | tert-Butyl azepan-3-ylcarbamate |

| 3 | tert-Butyl azepan-3-ylcarbamate + HCl (acid treatment) | tert-Butyl azepan-3-ylcarbamate dihydrochloride salt |

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Ethyl acetate, anhydrous | Ensures minimal hydrolysis and good solubility |

| Temperature | 0–15 °C | Low temperature controls reaction rate and selectivity |

| Base | Triethylamine or N-methylmorpholine | Neutralizes HCl formed, drives reaction forward |

| Addition Rate | Dropwise | Prevents exothermic runaway and side reactions |

| Reaction Time | 2–4 hours | Sufficient for complete conversion |

| Workup | Acid wash, brine wash, evaporation | Purifies product, removes impurities |

| Yield | Typically above 85% | High yield with optimized conditions |

- The compound’s molecular weight is approximately 250.76 g/mol for the hydrochloride salt.

- Storage is recommended at room temperature protected from light; stock solutions should be stored at -20 °C for short term or -80 °C for long-term use to avoid degradation.

- Solubility can be enhanced by heating to 37 °C and sonication.

- Solutions should be prepared freshly and aliquoted to avoid repeated freeze-thaw cycles.

- The preparation method described is widely accepted in medicinal chemistry for producing high-purity tert-butyl carbamate derivatives.

- Industrial scale-up involves continuous flow reactors and automated systems for reproducibility and efficiency.

- The compound serves as a versatile intermediate for synthesizing biologically active molecules, including enzyme inhibitors and pharmaceutical candidates.

- Enantiomerically pure forms ((R)- and (S)-) can be prepared following similar procedures with chiral starting materials, impacting biological activity and drug development.

| Aspect | Description |

|---|---|

| Starting Material | Azepane |

| Key Reagents | tert-Butyl chloroformate, triethylamine (or N-methylmorpholine) |

| Solvent | Anhydrous ethyl acetate |

| Temperature | 0–15 °C |

| Reaction Type | Amino group protection, carbamate formation, salt formation |

| Product Isolation | Extraction, acid/base wash, crystallization |

| Yield | >85% typical |

| Storage | RT protected from light; stock solutions at -20 °C/-80 °C |

| Applications | Pharmaceutical intermediate, enzyme inhibitor precursor |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl azepan-3-ylcarbamate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Synthesis of Organic Compounds

tert-Butyl azepan-3-ylcarbamate dihydrochloride serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance biological activity or tailor properties for specific applications.

Antimicrobial and Anticancer Research

Preliminary studies indicate that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Its mechanism of action may involve interactions with molecular targets within biological systems, potentially modulating enzyme activity or receptor interactions.

Case Study 1: Antimicrobial Activity

Research conducted on various compounds, including this compound, demonstrated its efficacy against multidrug-resistant bacterial strains. The compound was screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Properties

In vitro studies have shown that the compound may inhibit cancer cell proliferation through specific molecular interactions. Further investigations into its cytotoxic effects on cancer cell lines are ongoing to establish its therapeutic potential.

Mechanism of Action

The mechanism of action of tert-Butyl azepan-3-ylcarbamate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct comparative studies of tert-butyl azepan-3-ylcarbamate dihydrochloride with structurally analogous compounds. However, based on its structural features and available data, the following analysis can be inferred:

Structural and Functional Analogues

(R)-tert-Butyl Azepan-3-ylcarbamate Hydrochloride (CAS: 2411591-22-3): This enantiomer shares the same molecular formula and weight as the dihydrochloride form but differs in stereochemistry and salt composition. The dihydrochloride form likely exhibits enhanced solubility in aqueous media compared to the monohydrochloride variant due to additional protonation sites .

Unlike this compound, t-BHP is highly reactive and cytotoxic, inducing oxidative stress in cellular models .

2,2′-Azobis(2-amidinopropane) Dihydrochloride (AAPH): A free radical initiator (CAS: 2997-92-4), AAPH shares the dihydrochloride salt feature. However, its azo group and amidinopropane backbone contrast sharply with the azepane-carbamate structure of the target compound. AAPH is primarily used to study lipid peroxidation and antioxidant activity .

Physicochemical and Hazard Comparison

Key Differences

- Solubility and Stability : The dihydrochloride salt of tert-butyl azepan-3-ylcarbamate likely offers better aqueous solubility than neutral carbamates, enhancing its utility in drug formulation. In contrast, t-BHP and AAPH are polar but unstable under physiological conditions.

Biological Activity

Tert-Butyl azepan-3-ylcarbamate dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H24Cl2N2O2 and a molecular weight of approximately 250.76 g/mol, is characterized by a tert-butyl group and a carbamate functional group, which enhance its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, influencing various cellular signaling pathways . The compound is believed to inhibit certain enzymes or receptors, thus affecting biochemical pathways critical for cellular function .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Initial findings suggest it may influence cancer cell proliferation and apoptosis through modulation of specific signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Tert-butyl group + azepane + carbamate | Enhanced solubility due to hydrochloride form |

| N-Methylazepan-3-amine | Azepane + methyl amine | Lacks carbamate functionality |

| Tert-butyl carbamate | Tert-butyl + carbamate | No cyclic structure |

| Phenyl azepan-3-carboxamide | Azepane + phenyl + carboxamide | Aromatic character may alter interactions |

This table highlights the unique structural features of this compound, which may confer specific biological activities not present in its analogs .

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, supporting its potential as an antimicrobial agent .

- Anticancer Research : In vitro assays demonstrated that the compound could induce apoptosis in certain cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .

Q & A

Q. What are the established synthetic routes for tert-butyl azepan-3-ylcarbamate dihydrochloride, and what key intermediates are involved?

The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the azepane amine, followed by hydrochlorination. For example, spirocyclic intermediates like tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 930785-40-3) are used, where the Boc group stabilizes the amine during ring formation . Post-synthesis, the compound is treated with HCl to form the dihydrochloride salt. Reaction conditions (e.g., solvent polarity, temperature) influence crystallinity and yield .

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on Boc-group protons (δ ~1.4 ppm) and azepane ring protons (δ 3.0–4.0 ppm) .

- Mass Spectrometry (GC/MS or LC-MS) : Validate molecular weight (e.g., molecular ion peaks matching theoretical mass) .

- HPLC Purity Assessment : Use C18 columns with UV detection (λ = 210–254 nm) to ensure ≥97% purity, as per industry standards .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Keep at –20°C in airtight, desiccated containers to avoid hygroscopic degradation .

- Handling : Use inert atmospheres (N2 or Ar) during synthesis to prevent oxidation. In case of exposure, follow protocols for eye/skin rinsing and consult toxicity data from analogous dihydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies?

Discrepancies often arise from polymorphic forms or residual solvents. For instance, polar solvents (e.g., methanol) may yield a more soluble amorphous phase, while non-polar solvents (e.g., hexane) produce less soluble crystalline forms. Characterize batches via XRPD to identify polymorphs and correlate with solubility profiles .

Q. What strategies optimize the compound’s stability under varying pH conditions?

- Acidic Conditions (pH < 3) : The Boc group is labile; stability studies using HCl (0.1–1 M) at 25–40°C show degradation within 24 hours. Use real-time HPLC monitoring to track byproducts like azepane-3-amine .

- Neutral/Basic Conditions (pH 7–9) : The dihydrochloride salt may precipitate. Buffered solutions (e.g., phosphate buffer) with ionic strength adjustments can mitigate this .

Q. How does this compound participate in spirocyclic system formation?

The azepane ring’s nitrogen acts as a nucleophile in cyclization reactions. For example, coupling with ketones or aldehydes under Mitsunobu conditions generates spirocyclic derivatives like tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS: 832710-65-3), which are precursors to bioactive molecules .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

The Boc group electronically deactivates the amine, directing electrophilic attacks to the azepane ring’s C-3 position. Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require pre-functionalization with halides or triflates. Monitor reaction progress via <sup>19</sup>F NMR if fluorinated reagents are used .

Q. How can researchers validate conflicting bioactivity data in cellular assays?

Contradictions may stem from impurities or solvent residues (e.g., DMSO). Perform:

- Dosage-Response Curves : Test multiple batches to identify outliers.

- LC-MS Metabolite Profiling : Identify degradation products that may interfere with assays .

Methodological Considerations Table

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| Synthetic Yield Optimization | Use anhydrous DCM for Boc protection; HCl gas for salt formation | |

| Polymorph Control | Recrystallize from ethanol/water (7:3 v/v) at 4°C | |

| Degradation Monitoring | HPLC with diode-array detection (λ = 210 nm, 5 µm C18 column) | |

| Bioassay Interference Checks | Pre-purify via SPE (C18 cartridges) to remove residual solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.